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Compound of Interest

Compound Name: N-(3-oxobutan-2-yl)acetamide

Cat. No.: B1294510

CAS Number: 6628-81-5 Synonyms: 3-Acetamido-2-butanone

This technical guide provides a detailed overview of N-(3-oxobutan-2-yl)acetamide, a keto-
acetamide of interest to researchers and professionals in organic synthesis and drug
development. Due to the limited availability of experimental data in peer-reviewed literature and
public databases, this document combines established synthetic protocols with predicted
spectroscopic characteristics and contextual information from related compounds.

Chemical and Physical Properties

Quantitative experimental data for N-(3-oxobutan-2-yl)acetamide is sparse. The following
table summarizes the available information. Researchers are advised to determine these
properties experimentally for any newly synthesized material.
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Property Value Source/Comment
Molecular Formula CeH11NO:2 Calculated
Molecular Weight 129.16 g/mol Calculated
Appearance Powder [1]

Boiling Point 102-106 °C at 2 mmHg Experimental Data[2]

110-125 °C at 3 mmHg

Experimental Data[2]

(crude)
Melting Point Not Available
Density Not Available

Expected to be soluble in
Solubility Not Available water and polar organic

solvents.

) The amide proton is weakly

pKa Not Available

acidic.

Refractive Index (n2°D)

1.4558-1.4561

Experimental Data[2]

Synthesis

A reliable and detailed procedure for the synthesis of N-(3-oxobutan-2-yl)acetamide has been

published in Organic Syntheses. The method involves the Dakin-West reaction, where an a-

amino acid (alanine) is heated with acetic anhydride and a base (pyridine).

Experimental Protocol: Synthesis of 3-Acetamido-2-

butanone[2]

Materials:

e Alanine (vacuum-dried): 35.1 g (0.39 mole)

e Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)
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e Acetic Anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)

Procedure:

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable
reaction vessel equipped with a stirrer.

o The mixture is heated with stirring on a steam bath. Heating is continued for 6 hours after the
alanine has completely dissolved.

» After the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid
are removed under reduced pressure.

e The residue is distilled through a 15-cm column packed with glass helices. The crude
product is collected at a boiling range of 110-125°C under a pressure of 3 mmHg.

o Redistillation (refractionation) of the crude product yields the purified 3-acetamido-2-
butanone.

o Yield: 41-45 g (81-88%)
o Boiling Point: 102-106°C at 2 mmHg
o Refractive Index (n?°D): 1.4558-1.4561
Notes on the Procedure:
e Stirring is important; without it, the reported yield may be significantly lower.[2]

e The molar ratios of pyridine and acetic anhydride to the amino acid are crucial for achieving
high yields.[2]

It may be necessary to heat the distillation column to ensure the efficient collection of the
product.[2]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of N-(3-oxobutan-2-yl)acetamide via the Dakin-West
reaction.

Spectroscopic Data (Predicted)
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No experimental spectra for N-(3-oxobutan-2-yl)acetamide are readily available in public
databases. The following sections describe the expected spectral characteristics based on its

chemical structure and data from analogous compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four

unique proton environments in the molecule.
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(ppm)

Coupled to the
~1.3-1.5 Doublet 3H CHs-CH adjacent methine
(CH) proton.

Acetyl group
) CHs-C=0 protons with no
~2.0-2.2 Singlet 3H ) )
(amide) adjacent protons

to couple with.

Ketone methyl
_ CHs-C=0 .
~2.2-2.4 Singlet 3H protons with no
(ketone) ]
adjacent protons.

Coupled to the
adjacent methyl
) protons (doublet)
Quintet or '
~4.5-4.8 ) 1H CHs-CH-NH and the amide
Multiplet .
proton (if
coupling is

observed).

Amide proton,
often broad due
to quadrupole

_ relaxation and

~6.5-7.5 Broad Singlet 1H NH

exchange. Its
position is
solvent-

dependent.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms.
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Predicted Chemical Shift

Assignment Rationale
(ppm)
~15-20 CHs-CH Aliphatic methyl carbon.
~23-28 CHs-C=0 (amide) Acetyl methyl carbon.
~28-33 CHs-C=0 (ketone) Ketone methyl carbon.
Methine carbon attached to the
~55-65 CHs-CH-NH _
nitrogen atom.
~170-175 C=0 (amide) Amide carbonyl carbon.
Ketone carbonyl carbon,
~205-215 C=0 (ketone) typically shifted significantly

downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the prominent absorption bands of the amide and

ketone functional groups.

Predicted Wavenumber

Vibration Rationale
(cm™)
Characteristic of a secondary
3300-3250 (broad) N-H Stretch ]
amide.
2990-2850 C-H Stretch Aliphatic C-H bonds.
Strong, sharp absorption
~1715 C=0 Stretch (Ketone) ) ) i
typical for an aliphatic ketone.
) Strong absorption for the
~1650 C=0 Stretch (Amide I) )
amide carbonyl.
Moderate to strong band,
~1550 N-H Bend (Amide II) characteristic of secondary
amides.
© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* at m/z = 129 would
be expected. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the

carbonyl groups.
Expected Fragmentation Pathways:

Loss of acetyl radical (*COCHS3): [M - 43]* leading to a fragment at m/z = 86.

e Loss of an acetamido radical: [M - 58]* leading to a fragment at m/z = 71.

o Formation of the acetyl cation: A prominent peak at m/z = 43 ([CHsCO]J") is highly likely and
may be the base peak.

o McLafferty rearrangement: Not a primary expected pathway due to the lack of a sufficiently
long alkyl chain with a y-hydrogen relative to the ketone.

[CeH11NO2]*
(m/z = 129)

-*COCHs | - sNHCOCH:s a-cleavage

[C4HsNO]* [CaH7O]* Eﬁfgig)
(m/z = 86) (miz =71) (Likely Base Peak)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for N-(3-oxobutan-2-yl)acetamide in EI-MS.

Biological Activity and Applications

There is no specific biological activity or drug development research associated with N-(3-
oxobutan-2-yl)acetamide in the public domain. However, the acetamide functional group is a
common scaffold in medicinal chemistry. Acetamide derivatives have been investigated for a
wide range of therapeutic applications, including:
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» Anti-inflammatory agents: Some acetamide derivatives act as inhibitors of enzymes like
cyclooxygenase-Il (COX-II).

» Antioxidant agents: Certain derivatives have shown potential in scavenging free radicals.
» Anticonvulsants: The acetamide moiety is present in some anticonvulsant drugs.

It is important to note that these activities are for the general class of acetamide derivatives and
have not been demonstrated for N-(3-oxobutan-2-yl)acetamide itself. Any potential biological
activity of this specific compound would require experimental investigation.

Analytical Methods

No standardized analytical methods have been published for this compound. However, based
on its structure, the following techniques would be suitable for its analysis and purification.

e Gas Chromatography (GC): Given its volatility (boiling point of 102-106°C at 2 mmHg), GC
coupled with a Flame lonization Detector (FID) or Mass Spectrometry (MS) would be an
effective method for purity assessment and identification. A mid-polarity column would likely
provide good separation.

e High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18
column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient
would be suitable for analyzing the purity of the compound. UV detection would be possible
due to the presence of the carbonyl groups.

Safety and Handling

No specific toxicology data is available for N-(3-oxobutan-2-yl)acetamide. General
precautions for handling laboratory chemicals should be followed.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

+ Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or
vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place.
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This guide serves as a foundational resource for N-(3-oxobutan-2-yl)acetamide. The
significant gaps in experimental data highlight opportunities for further research to fully
characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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